molecular formula C6H8ClN3O2 B13059379 2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol

2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol

Cat. No.: B13059379
M. Wt: 189.60 g/mol
InChI Key: ZDNCIHWPBZFZOD-UHFFFAOYSA-N
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Description

2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-6-chloropyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

2-(5-amino-6-chloropyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H8ClN3O2/c7-5-4(8)6(10-3-9-5)12-2-1-11/h3,11H,1-2,8H2

InChI Key

ZDNCIHWPBZFZOD-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)OCCO

Origin of Product

United States

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